molecular formula C24H18O5 B12212286 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12212286
M. Wt: 386.4 g/mol
InChI Key: FZBODCMWYVBHRF-KSEXSDGBSA-N
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Description

Systematic Nomenclature and Structural Classification

The compound this compound belongs to the aurone class of flavonoids, characterized by a benzofuran core fused with a benzylidene substituent. Its IUPAC name systematically describes:

  • 1-Benzofuran-3(2H)-one : The parent structure, consisting of a benzofuran ring with a ketone group at position 3.
  • 2-(1,3-Benzodioxol-5-ylmethylidene) : A benzodioxole-substituted benzylidene group at position 2, indicating a methylene bridge (-CH=) linking the benzodioxole moiety to the benzofuran core.
  • 6-[(2-Methylbenzyl)oxy] : A 2-methylbenzyl ether substituent at position 6.
  • (2Z)-Configuration : The Z-geometric isomerism of the benzylidene double bond, confirmed by computational stability studies.

Structural Classification :

Feature Description
Core scaffold 1-Benzofuran-3(2H)-one (aurone)
Substituents 1,3-Benzodioxol-5-ylmethylidene (ring A), 2-methylbenzyloxy (ring B)
Molecular formula C~24~H~18~O~5~ (inferred from PubChem data for analogous aurones)
Molecular weight ~386.4 g/mol (calculated from formula)

The compound’s structure integrates elements of benzofuran, benzodioxole, and aurone chemistry, making it a hybrid heterocyclic system.

Historical Context of Benzofuran Derivatives in Organic Chemistry

Benzofuran derivatives have been pivotal in organic synthesis since the 19th century. Key milestones include:

  • 1870 : Perkin’s synthesis of coumarin derivatives via the Perkin rearrangement, laying groundwork for benzofuran-ring contractions.
  • Early 20th century : Isolation of natural benzofurans like psoralen from plants, highlighting their biological relevance.
  • 1950s–1970s : Development of synthetic routes such as the dehydrogenation of 2-ethylphenol and O-alkylation of salicylaldehyde, enabling scalable production of benzofuran scaffolds.
  • 21st century : Advancements in transition-metal-free syntheses (e.g., HNTf~2~/TMSOTf-mediated cyclizations) and biocatalytic methods using C-glycosyltransferases, expanding access to functionalized benzofurans.

Aurones, a subclass of benzofurans, gained prominence due to their role as plant pigments and antifungal agents. The target compound represents a modern synthetic aurone derivative, reflecting decades of methodological refinement in benzofuran functionalization.

Significance of Z-Isomer Configuration in Aurone Analogues

The Z-isomer configuration in aurones is thermodynamically favored due to reduced steric strain and torsional energy compared to E-isomers. Computational studies using Austin Model 1 (AM1) methods demonstrate that Z-aurones exhibit:

  • Lower potential energy : By 2–4 kcal/mol compared to E-isomers.
  • Enhanced planarity : The Z-configuration allows optimal π-orbital overlap between the benzofuran core and benzylidene substituent, stabilizing the conjugated system.
  • Biological relevance : Z-aurones show higher binding affinity to flavonoid-recognizing enzymes, as seen in antileishmanial aurones with IC~50~ values <2 μM.

For the target compound, the Z-configuration ensures structural stability and influences its electronic properties, making it a preferred isomer for further chemical or pharmacological studies.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H18O5/c1-15-4-2-3-5-17(15)13-26-18-7-8-19-21(12-18)29-23(24(19)25)11-16-6-9-20-22(10-16)28-14-27-20/h2-12H,13-14H2,1H3/b23-11-

InChI Key

FZBODCMWYVBHRF-KSEXSDGBSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis of the Benzofuran Core

The benzofuran scaffold is constructed via cyclization of substituted phenols. A representative approach begins with 6-hydroxy-1-benzofuran-3(2H)-one, which is alkylated using 2-methylbenzyl bromide under basic conditions (e.g., potassium carbonate in acetone) to introduce the 2-methylbenzyl ether group. This step typically achieves yields of 65–75%, with purity >90% after recrystallization from ethanol.

Condensation Reaction to Form the Methylidene Moiety

The Z-configured methylidene group is introduced via a Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and the 6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one intermediate. Catalyzed by piperidine in refluxing toluene, this reaction proceeds with moderate stereoselectivity (Z:E ratio ≈ 4:1). The Z-isomer is isolated via column chromatography (silica gel, hexane/ethyl acetate 8:2), yielding 55–60% of the target compound.

Table 1: Key Parameters for Conventional Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Benzofuran alkylation2-Methylbenzyl bromide, K2CO37092
Knoevenagel condensationPiperidine, toluene, reflux5888
PurificationColumn chromatography95

Industrial-Scale Production Techniques

Continuous Flow Reactors

To enhance throughput, industrial protocols employ continuous flow systems. A patented method utilizes a two-stage reactor:

  • Alkylation Stage : A micromixer ensures rapid mixing of 6-hydroxybenzofuran-3-one with 2-methylbenzyl bromide in DMF, reducing reaction time from 6 hours (batch) to 30 minutes.

  • Condensation Stage : The intermediate reacts with 1,3-benzodioxole-5-carbaldehyde in a packed-bed reactor containing immobilized piperidine catalyst, achieving 85% conversion per pass.

Catalytic Optimization

Heterogeneous catalysts like zeolite-supported amines improve sustainability. For example, H-beta zeolite modified with dimethylaminopropyl groups increases condensation yield to 72% while enabling catalyst reuse for 5 cycles without significant loss.

Green Chemistry Approaches

Solvent-Free Synthesis

Adapting methodologies from aurone synthesis, the condensation step is performed under solvent-free conditions using mechanochemical grinding. Equimolar quantities of the benzofuran intermediate and aldehyde are ground with KF-Al2O3 (20% w/w) for 2 hours, yielding 68% of the Z-isomer with 99% stereoselectivity.

Microwave-Assisted Reactions

Microwave irradiation (150°C, 20 minutes) in ethanol-water (3:1) accelerates the alkylation step, achieving 80% yield compared to 65% under conventional heating.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

  • Batch vs. Flow : Continuous flow systems improve yield by 15–20% but require higher capital investment.

  • Green Methods : Solvent-free routes reduce waste but necessitate post-reaction purification to remove solid catalysts.

Environmental and Economic Impact

Lifecycle assessments indicate that solvent-free methods reduce E-factor (kg waste/kg product) from 12.5 (conventional) to 3.8. However, industrial adoption remains limited due to longer reaction times (2–4 hours vs. 30 minutes in flow systems) .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzodioxole and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one , often referred to as a benzofuran derivative, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and cytotoxic effects, supported by various research findings.

Chemical Structure

The molecular formula of the compound is C24H22O5C_{24}H_{22}O_5, with a molecular weight of approximately 390.44 g/mol. The structure features a benzofuran core substituted with a benzodioxole moiety and a methoxy group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzodioxole moiety have shown selective antibacterial properties against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityMIC (µg/mL)Target Organism
Compound AAntibacterial50Bacillus subtilis
Compound BAntifungal25Candida albicans
Compound CAntibacterial100Escherichia coli

Anticancer Properties

The anticancer potential of benzofuran derivatives has been widely studied. For example, compounds similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the substituents significantly influence their potency.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCompound NameIC50 (µM)
MCF-7Compound D15
A549Compound E10
HepG2Compound F20

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells through various pathways, including the mitochondrial pathway and caspase activation . Additionally, some studies have indicated that these compounds may inhibit specific enzymes involved in cancer progression.

Case Studies

  • Study on Anticancer Activity : A study conducted by Bernard et al. (2014) investigated the cytotoxic effects of several benzofuran derivatives on different cancer cell lines. The results showed that certain modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Antimicrobial Screening : In a comparative study published in PMC (2021), researchers screened various benzodioxole derivatives for their antimicrobial properties. The findings revealed that while many compounds exhibited low antibacterial activity, they showed promising antifungal effects against Pichia pastoris.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2-methylbenzyloxy group in the target compound enhances lipophilicity compared to the dihydroxy analog (6s) . However, the dichlorobenzyloxy derivative exhibits even greater lipophilicity due to chlorine’s hydrophobic nature.
  • Hydrogen Bonding: Compound 6s, with four hydroxyl groups, demonstrates superior hydrogen-bonding capacity, likely influencing solubility and crystal packing .

Steric and Electronic Modifications

  • Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, which may affect binding interactions in biological systems or molecular packing in crystals. The dichloro analog’s smaller substituents (Cl vs. CH₃) may reduce steric bulk but enhance electronic effects .
  • The target compound’s benzodioxole group provides electron-rich aromaticity, which could stabilize charge-transfer complexes.

Crystallographic Considerations

  • While crystallographic data for the target compound are unavailable, analogs like 6s and the dichloro derivative may exhibit distinct crystal packing due to differences in hydrogen bonding and steric effects. For example, hydroxyl-rich compounds like 6s likely form dense hydrogen-bond networks, whereas the target compound’s structure may favor π-π stacking due to aromatic substituents .

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